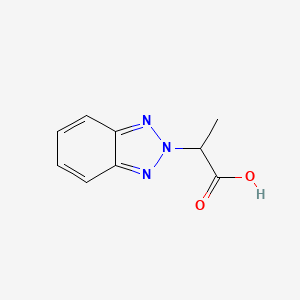

![molecular formula C13H12N2O3S B1297203 7-Metoxi benzo[d]imidazo[2,1-b]tiazol-2-carboxilato de etilo CAS No. 81021-97-8](/img/structure/B1297203.png)

7-Metoxi benzo[d]imidazo[2,1-b]tiazol-2-carboxilato de etilo

Descripción general

Descripción

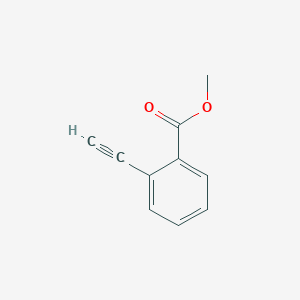

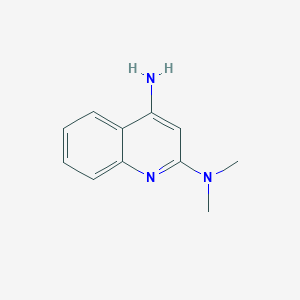

“Ethyl 7-methoxybenzo[d]imidazo[2,1-b]thiazole-2-carboxylate” is a complex organic compound with the molecular formula C13H12N2O3S . It is part of the benzo[d]imidazo[2,1-b]thiazoles class of compounds, which have gained significant attention due to their broad spectrum of important bioactivities . These compounds are frequently used as biological probes in living systems as well as drugs in medicine .

Synthesis Analysis

The synthesis of benzo[d]imidazo[2,1-b]thiazoles, including “Ethyl 7-methoxybenzo[d]imidazo[2,1-b]thiazole-2-carboxylate”, has been achieved through a highly efficient, unprecedented, catalyst-free microwave-assisted procedure . This transformation provided rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole . This synthetic manipulation is expected to greatly expand the repertoire of reaction types in heterocyclic chemistry and pave the way for new syntheses of bioactive compounds .Molecular Structure Analysis

The molecular structure of “Ethyl 7-methoxybenzo[d]imidazo[2,1-b]thiazole-2-carboxylate” is characterized by its molecular formula C13H12N2O3S . The compound has an average mass of 276.311 Da and a monoisotopic mass of 276.056854 Da .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “Ethyl 7-methoxybenzo[d]imidazo[2,1-b]thiazole-2-carboxylate” are part of a broader class of reactions used to synthesize benzo[d]imidazo[2,1-b]thiazoles . These reactions provide rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole .Physical And Chemical Properties Analysis

The physical and chemical properties of “Ethyl 7-methoxybenzo[d]imidazo[2,1-b]thiazole-2-carboxylate” can be inferred from its molecular structure. It has an average mass of 276.311 Da and a monoisotopic mass of 276.056854 Da . Further details about its physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the search results.Mecanismo De Acción

Target of Action

The primary target of NSC697569 is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a precursor for Coenzyme A, which is essential for various metabolic processes in the bacterium.

Mode of Action

NSC697569 interacts with Pantothenate synthetase, inhibiting its function

Biochemical Pathways

The inhibition of Pantothenate synthetase disrupts the biosynthesis of pantothenate and, consequently, Coenzyme A. This disruption affects various metabolic processes within Mtb, leading to its inability to grow and survive .

Pharmacokinetics

The compound was designed using in silico admet prediction , suggesting that its pharmacokinetic properties have been considered during its synthesis.

Result of Action

NSC697569 has demonstrated significant antitubercular activity. Specifically, it has shown an IC50 of 2.32 μM and an IC90 of 7.05 μM against Mtb H37Ra . Furthermore, it exhibited no acute cellular toxicity towards the MRC-5 lung fibroblast cell line at concentrations greater than 128 μM .

Action Environment

It’s worth noting that the compound showed selective inhibition ofMtb over a panel of non-tuberculous mycobacteria (NTM) , suggesting that its action may be influenced by the specific characteristics of the Mtb environment.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of Ethyl 7-methoxybenzo[d]imidazo[2,1-b]thiazole-2-carboxylate in laboratory experiments has a number of advantages and limitations. One of the advantages of using Ethyl 7-methoxybenzo[d]imidazo[2,1-b]thiazole-2-carboxylate in laboratory experiments is its low cost and availability. In addition, Ethyl 7-methoxybenzo[d]imidazo[2,1-b]thiazole-2-carboxylate is relatively stable and easy to handle, making it ideal for laboratory experiments. However, one of the limitations of using Ethyl 7-methoxybenzo[d]imidazo[2,1-b]thiazole-2-carboxylate in laboratory experiments is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Direcciones Futuras

The potential applications of Ethyl 7-methoxybenzo[d]imidazo[2,1-b]thiazole-2-carboxylate are vast and there are numerous future directions for research. One potential direction for research is to explore the potential of Ethyl 7-methoxybenzo[d]imidazo[2,1-b]thiazole-2-carboxylate to target specific cancer cells. Additionally, further research could be conducted to investigate the potential of Ethyl 7-methoxybenzo[d]imidazo[2,1-b]thiazole-2-carboxylate to modulate the expression of certain genes and proteins, as well as its ability to affect cell cycle progression. Additionally, research could be conducted to investigate the potential of Ethyl 7-methoxybenzo[d]imidazo[2,1-b]thiazole-2-carboxylate to act as an antimicrobial agent. Finally, research could be conducted to investigate the potential of Ethyl 7-methoxybenzo[d]imidazo[2,1-b]thiazole-2-carboxylate to be used as a therapeutic agent in the treatment of various diseases.

Aplicaciones Científicas De Investigación

Agentes Antimaláricos

Este compuesto ha sido utilizado en el diseño y síntesis de nuevos agentes antimaláricos . En la búsqueda de nuevos agentes anti-maláricos, los investigadores han revelado la importancia de los derivados de imidazo-[2,1-b]-tiazol y benzo-[d]-imidazo-[2,1-b]-tiazol carboxamida . El derivado de benzo-[d]-imidazo-[2,1-b]-tiazol más activo mostró una actividad significativa contra Mycobacterium tuberculosis .

Diseño y Síntesis de Medicamentos

El compuesto ha sido utilizado en el diseño y síntesis de nuevos medicamentos . Se ha utilizado en la síntesis de cuatro series de nuevos análogos de imidazo-[2,1-b]-tiazol y benzo-[d]-imidazo-[2,1-b]-tiazol carboxamida en combinación con piperazina y varios 1,2,3 triazoles .

Estudios de Acoplamiento Molecular y Dinámica

Se han llevado a cabo estudios de acoplamiento molecular y dinámica para los compuestos más activos con el fin de comprender el patrón de unión putativo, así como la estabilidad del complejo proteína-ligando .

Predicción ADMET

Se ha realizado una predicción in silico ADMET (Absorción, Distribución, Metabolismo, Excreción y Toxicidad) para este compuesto . Esto es crucial en las primeras etapas del desarrollo de fármacos para predecir la farmacocinética del fármaco y la posible toxicidad.

Agente Anticancerígeno

Se ha informado que los benzo[d]imidazo[2,1-b]tiazoles sirven como potentes agentes anticancerígenos .

Ansiolítico No Sedante

Se ha informado que esta clase de compuestos sirve como un potente ansiolítico no sedante .

Sonda de Imagenología PET

Los benzo[d]imidazo[2,1-b]tiazoles se han utilizado como sondas de imagenología PET (Tomografía por Emisión de Positrones) de placas β-amiloide en los cerebros de pacientes con Alzheimer .

Inhibidor de Quinasa

Se ha informado que estos compuestos actúan como inhibidores de la quinasa , que a menudo se utilizan en el tratamiento del cáncer y la inflamación.

Propiedades

IUPAC Name |

ethyl 6-methoxyimidazo[2,1-b][1,3]benzothiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3S/c1-3-18-12(16)9-7-15-10-5-4-8(17-2)6-11(10)19-13(15)14-9/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHKUIINEEJIQHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN2C3=C(C=C(C=C3)OC)SC2=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00327865 | |

| Record name | NSC697569 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00327865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

81021-97-8 | |

| Record name | NSC697569 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00327865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

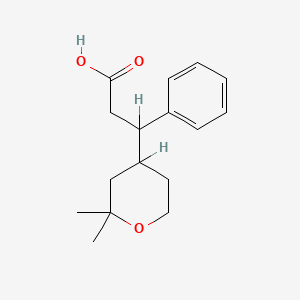

![3-[(2-Chlorophenyl)methylidene]chromen-4-one](/img/structure/B1297168.png)

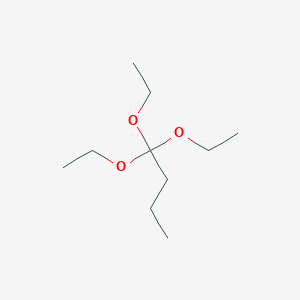

![2-Methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B1297169.png)